2-Amino-2-cyclopropylpropanoic acid
Overview
Description
2-Amino-2-cyclopropylpropanoic acid, also known as 2-cyclopropylalanine, is a chemical compound used extensively in scientific research . It is available in solid form and should be stored in a dark place at room temperature .
Synthesis Analysis
The synthesis of 2-Amino-2-cyclopropylpropanoic acid involves several steps. For instance, one method involves the use of N,N-dimethyl-formamide at 150℃ . Another method involves the use of ammonium chloride . The yield of the synthesis process can vary depending on the conditions and methods used .Molecular Structure Analysis
The molecular structure of 2-Amino-2-cyclopropylpropanoic acid is represented by the formula C6H11NO2 . The InChI code for this compound is 1S/C6H11NO2/c1-6(7,5(8)9)4-2-3-4/h4H,2-3,7H2,1H3,(H,8,9) .Physical And Chemical Properties Analysis
2-Amino-2-cyclopropylpropanoic acid is a solid at room temperature . It has a molecular weight of 129.16 . The compound is highly soluble, with a solubility of 1360.0 mg/ml .Scientific Research Applications
Drug Development
2-Amino-2-cyclopropylpropanoic acid: is utilized in the synthesis of pharmaceutical compounds due to its structural similarity to natural amino acids. Its incorporation into drug molecules can enhance their stability and modify their interaction with biological targets .
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. It’s used to introduce the cyclopropyl group, which can significantly alter the chemical properties of the synthesized compounds.
Enzymatic Reaction Research
In molecular biology, 2-Amino-2-cyclopropylpropanoic acid is studied for its role in enzymatic reactions. Researchers investigate how its unique structure affects enzyme-substrate interactions and reaction kinetics .
Biochemistry Applications
The compound’s influence on protein structure and function is of interest in biochemistry. It can be used to study protein folding, stability, and interactions due to its resemblance to amino acids found in proteins .
Medicinal Chemistry
In medicinal chemistry, 2-Amino-2-cyclopropylpropanoic acid is explored for its potential therapeutic applications. Its incorporation into peptides and small molecule drugs can lead to new treatments for various diseases .
Chemical Engineering
This amino acid derivative is significant in chemical engineering, where it’s used in process optimization and the development of new synthesis methods. Its unique properties can improve yield and efficiency in chemical production processes .
Safety and Hazards
Future Directions
2-Amino-2-cyclopropylpropanoic acid is used extensively in scientific research, including drug development, synthesis of organic compounds, and investigation of enzymatic reactions. Its diverse applications and potential therapeutic benefits suggest that it may have a promising future in various fields of research .
properties
IUPAC Name |
2-amino-2-cyclopropylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(7,5(8)9)4-2-3-4/h4H,2-3,7H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFYYCFVOBCXDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284797 | |
Record name | 2-amino-2-cyclopropylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-cyclopropylpropanoic acid | |
CAS RN |
5687-72-9 | |
Record name | 2-amino-2-cyclopropylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-2-cyclopropylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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